N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine
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Overview
Description
N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine is an organic compound that belongs to the class of dibenzothiophenes. This compound is characterized by the presence of a biphenyl group attached to the dibenzothiophene moiety. It is of interest in various fields of scientific research due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine typically involves the reaction of biphenyl derivatives with dibenzothiophene derivatives under specific conditions. One common method involves the use of sulfur dichloride in the presence of aluminum chloride to facilitate the formation of the dibenzothiophene ring . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can cleave the sulfur-carbon bonds, often using reagents like lithium aluminum hydride.
Substitution: Aromatic substitution reactions can occur, particularly at the positions para to the sulfur atom, using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophilic reagents such as bromine or nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved sulfur-carbon products
Substitution: Substituted dibenzothiophene derivatives
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: A simpler analog without the biphenyl group.
Biphenyl: Lacks the dibenzothiophene moiety.
Benzothiophene: Contains a single benzene ring fused to a thiophene ring.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine is unique due to the presence of both the biphenyl and dibenzothiophene moieties, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-(4-phenylphenyl)dibenzothiophen-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NS/c1-2-7-17(8-3-1)18-13-15-19(16-14-18)25-22-11-6-10-21-20-9-4-5-12-23(20)26-24(21)22/h1-16,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLTUEMNYNAKHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC4=C3SC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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